![molecular formula C11H10N2O2S2 B1417520 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one CAS No. 860648-64-2](/img/structure/B1417520.png)
2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one
Overview
Description
2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one, also known as 2-HAT, is a dithiazole compound that has been widely used in scientific research. It has been found to be effective in a variety of applications, including as a therapeutic drug, an antioxidant, and a chelating agent.
Scientific Research Applications
Anticancer Activity
- A study on 4-aminothiazol-2(5H)-one derivatives, closely related to the chemical structure , demonstrated that these compounds have low to moderate anticancer activity. They show significant selective action on various cancer cell lines such as leukemia, CNS cancer, renal cancer, ovarian cancer, etc. (Kaminskyy et al., 2015).
Synthesis and Chemoselective Thionation-Cyclization
- An efficient route was reported for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides. These thiazoles are relevant due to their potential applications in various fields of medicinal chemistry. (Kumar et al., 2013).
Lipid Peroxidation Inhibition
- 2-Amino-5-alkylidenethiazol-4-one, a scaffold similar to the compound of interest, showed promise in antioxidant activity. It was found effective in inhibiting lipid peroxidation, a process linked with various diseases. (Zvezdanović et al., 2014).
Antioxidant Activity in Acetaminophen Toxicity
- Benzothiazole derivatives, closely related to the chemical , have been shown to inactivate reactive chemical species through their antioxidant activity. This is particularly relevant in the context of mitigating acetaminophen-induced hepatotoxicity. (Cabrera-Pérez et al., 2016).
One-Pot Synthesis Methodology
- A one-pot, three-component method for synthesizing 5-arylidene-4-aminothiazol-2(5H)-ones, which are structurally related to the compound , was developed. This methodology is significant for its efficiency and potential in various synthetic applications. (Kaminskyy et al., 2017).
properties
IUPAC Name |
2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFIPNVMXIWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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